molecular formula C13H18N2O2 B2467871 2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide CAS No. 953750-51-1

2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide

Cat. No.: B2467871
CAS No.: 953750-51-1
M. Wt: 234.299
InChI Key: MZAOEPZAKJKWQD-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenoxy]-N-cyclopropylacetamide is a synthetic acetamide derivative featuring a phenoxy core substituted with a 1-aminoethyl group and an N-cyclopropylacetamide side chain. Key inferred properties include:

  • Molecular formula: Likely $ C{13}H{17}N2O2 $ (based on substitution patterns from , and 5).
  • A cyclopropylacetamide moiety, which may enhance metabolic stability compared to linear alkyl chains. A 1-aminoethyl substituent, positioning the amino group at the terminal carbon of the ethyl chain.

Properties

IUPAC Name

2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(14)10-2-6-12(7-3-10)17-8-13(16)15-11-4-5-11/h2-3,6-7,9,11H,4-5,8,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAOEPZAKJKWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-aminoethyl)phenol and cyclopropylacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Containing Acetamide Derivatives

Table 1: Structural and Functional Comparison
Compound Name CAS/ID Molecular Formula Molecular Weight Key Features Biological Activity (Reported) Source
2-[4-(1-Aminoethyl)phenoxy]-N-cyclopropylacetamide Not reported $ C{13}H{17}N2O2 $ ~245.29 1-Aminoethyl, cyclopropylacetamide Not reported Inferred
2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide 926200-66-0 $ C{13}H{17}N2O2 $ 245.29 2-Aminoethyl isomer Not reported (commercial availability)
2-[4-(1-Aminoethyl)phenoxy]acetamide 954569-98-3 $ C{10}H{14}N2O2 $ 194.23 Acetamide (no cyclopropyl) Not reported

Key Observations :

  • Aminoethyl Position: The 1-aminoethyl vs. 2-aminoethyl isomers (e.g., 926200-66-0) may exhibit divergent solubility or target binding due to spatial orientation of the amino group. For example, ortho-substituted phenoxy compounds in showed enhanced HDAC inhibition compared to para analogs, suggesting positional sensitivity in bioactivity .
  • Cyclopropyl Substitution : The N-cyclopropyl group in the target compound could improve metabolic stability compared to unsubstituted acetamides (e.g., 954569-98-3) by reducing oxidative degradation .

Phenoxy-Based Bioactive Compounds

Table 2: Functional Comparison with HDAC Inhibitors
Compound Name Structure Activity (Appressorium Inhibition) Concentration for Max Inhibition Source
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid, methoxyethyl-phenoxy 95% inhibition 1 µM
Trichostatin A (Reference) Hydroxamic acid 95% inhibition 1.5 µM
This compound Aminoethyl-phenoxy, cyclopropylacetamide Not tested Not applicable N/A

Key Observations :

  • The boronic acid derivatives in demonstrate that phenoxy-linked small molecules can achieve potent biological effects at low concentrations.
  • Substitutions like methoxyethyl () vs. aminoethyl (target compound) may alter hydrophilicity and binding kinetics.

Industrial and Surfactant Analogs

The compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) in is a surfactant with a bulky alkylphenoxy group. Unlike the target compound, it lacks an acetamide or aminoethyl group, emphasizing the role of functional groups in determining application (e.g., surfactants vs. drug candidates) .

Biological Activity

2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide, also known by its chemical name and CAS number 953750-51-1, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Target Interactions
This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. These derivatives interact with various biological targets, including neurotransmitter receptors and enzymes involved in critical signaling pathways. The specific interactions of this compound may include:

  • Inhibition of Sphingomyelin Synthase (SMS) : Research indicates that similar compounds can inhibit SMS, a potential target for treating atherosclerosis. For instance, a related compound showed an IC50 value of 5.2 μM against SMS1, suggesting the potential for similar activity in this compound .
  • Rho-Kinase Inhibition : The compound may also inhibit Rho-kinase (ROCK), which is implicated in various cardiovascular diseases and cancer progression .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Piperidine derivatives have shown promise in inhibiting tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : These compounds may exert anti-inflammatory effects by inhibiting pathways that lead to inflammation .
  • Antimicrobial Activity : There is potential for antimicrobial applications based on the structural characteristics shared with other known antimicrobial agents .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. Key findings include:

  • Cell Proliferation Assays : In vitro assays demonstrated that modifications to the piperidine structure can significantly affect the compound's ability to inhibit cell proliferation in cancer cell lines. For example, compounds with similar structures were shown to decrease BrdU incorporation in PANC-1 cells, indicating reduced proliferation .
  • Apoptosis Induction : Compounds related to this class have been tested for their ability to induce apoptosis in cancer cells, with assays showing increased caspase activity upon treatment with these derivatives .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAnticancer, Anti-inflammatoryTBDPotential Rho-kinase inhibitor
SAPA 1jSMS Inhibitor2.1Strong SMS inhibition
PiperineAntioxidantTBDNaturally occurring piperidine derivative
EvodiamineAnticancerTBDKnown for anticancer properties

Q & A

Q. What are the recommended synthesis routes for 2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving phenoxyacetic acid derivatives and cyclopropylamine precursors. Key steps include:
  • Amide bond formation : Reacting activated phenoxyacetic acid derivatives (e.g., acid chlorides) with cyclopropylamine under inert conditions.
  • Aminoethyl group introduction : Utilizing reductive amination or nucleophilic substitution for the 1-aminoethyl moiety.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and catalyst use (e.g., triethylamine for acid scavenging) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (OSHA HCS Class H335: Respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 276.37) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in amide bond formation) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) .
  • Machine Learning : Train models on PubChem data to predict solubility or toxicity profiles .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., cell line viability assays: Use MTT vs. ATP-based luminescence for consistency) .
  • Structural Confirmation : Re-analyze batches via NMR to rule out isomer contamination (e.g., S vs. R enantiomers) .
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anti-inflammatory activity in murine vs. human macrophages) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups to enhance bioavailability (hydrolyzed in vivo to active form) .
  • Lipophilicity Adjustment : Modify substituents (e.g., methoxy to hydroxyl groups) to improve logP values (target range: 2–3) .
  • Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated oxidation) .

Q. How can Design of Experiments (DoE) improve synthesis efficiency and yield?

  • Methodological Answer :
  • Factorial Design : Vary factors (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent volume vs. reaction time) to maximize yield .
  • Case Study : A 2³ factorial design reduced reaction steps from 5 to 3 while maintaining 85% yield .

Key Notes

  • Contradictions in Evidence : Variability in reported biological activities (e.g., COX-2 inhibition vs. no activity) may arise from enantiomeric differences or assay protocols .

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